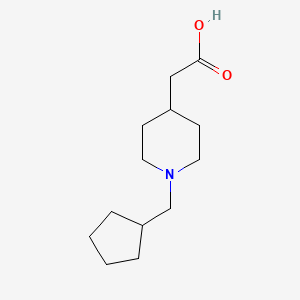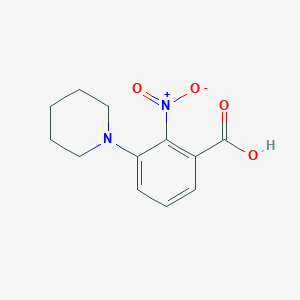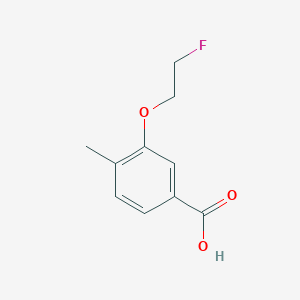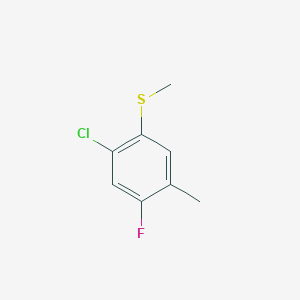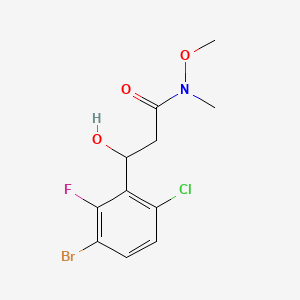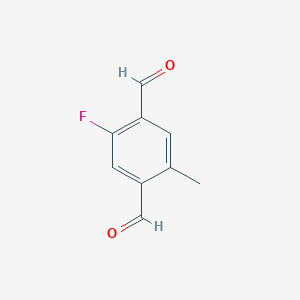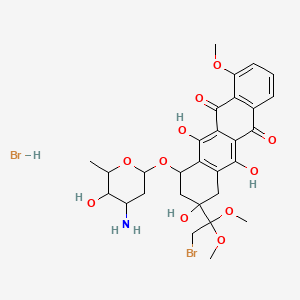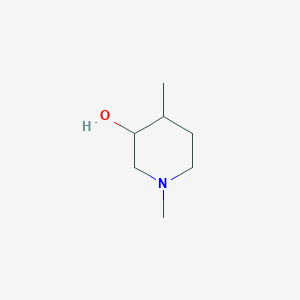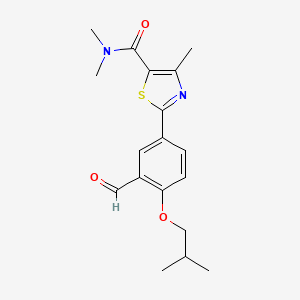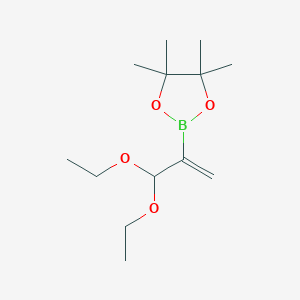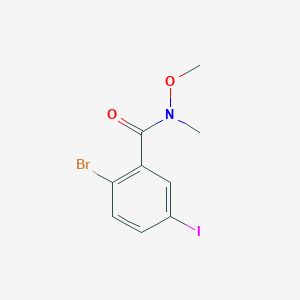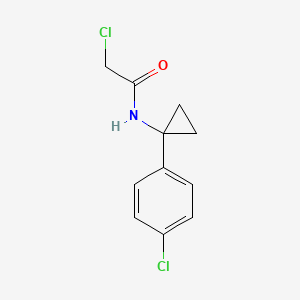
2-Chloro-N-(1-(4-chlorophenyl)cyclopropyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(1-(4-chlorophenyl)cyclopropyl)acetamide is an organic compound characterized by the presence of a chloroacetamide group attached to a cyclopropyl ring, which is further substituted with a 4-chlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(1-(4-chlorophenyl)cyclopropyl)acetamide typically involves the reaction of 1-(4-chlorophenyl)cyclopropylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve 1-(4-chlorophenyl)cyclopropylamine in an appropriate solvent, such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add chloroacetyl chloride to the reaction mixture while maintaining a low temperature (0-5°C) to control the exothermic reaction.
- Stir the reaction mixture at room temperature for several hours to ensure complete reaction.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
化学反応の分析
Types of Reactions
2-Chloro-N-(1-(4-chlorophenyl)cyclopropyl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetamide group can be targeted by nucleophiles, leading to the formation of substituted amides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloroacetamide group to an amine or other reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF), at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Nucleophilic substitution: Substituted amides or thioamides.
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Amines or other reduced forms of the compound.
科学的研究の応用
2-Chloro-N-(1-(4-chlorophenyl)cyclopropyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as polymers and coatings.
Chemical Biology: It is employed in chemical biology research to study its effects on cellular processes and pathways.
作用機序
The mechanism of action of 2-Chloro-N-(1-(4-chlorophenyl)cyclopropyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in signal transduction pathways, thereby affecting cell proliferation and survival.
類似化合物との比較
Similar Compounds
2-Chloro-N-(3-chlorophenyl)acetamide: Similar structure but with a different substitution pattern on the phenyl ring.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a thiazole ring instead of a cyclopropyl ring.
2-Chloro-N-(3-methoxyphenyl)acetamide: Similar structure with a methoxy group on the phenyl ring.
Uniqueness
2-Chloro-N-(1-(4-chlorophenyl)cyclopropyl)acetamide is unique due to the presence of a cyclopropyl ring, which imparts rigidity and distinct steric properties to the molecule. This structural feature can influence the compound’s interaction with biological targets and its overall pharmacokinetic profile.
特性
分子式 |
C11H11Cl2NO |
|---|---|
分子量 |
244.11 g/mol |
IUPAC名 |
2-chloro-N-[1-(4-chlorophenyl)cyclopropyl]acetamide |
InChI |
InChI=1S/C11H11Cl2NO/c12-7-10(15)14-11(5-6-11)8-1-3-9(13)4-2-8/h1-4H,5-7H2,(H,14,15) |
InChIキー |
MLDLOFCTMYGDAQ-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C2=CC=C(C=C2)Cl)NC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


